molecular formula C12H13N3 B561941 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine CAS No. 1020719-03-2

2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine

Cat. No.: B561941
CAS No.: 1020719-03-2
M. Wt: 202.275
InChI Key: ZZARKLLLBRWNNV-FIBGUPNXSA-N
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Description

2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine (CAS 1020719-03-2) is a deuterated derivative of a phenylpyridine scaffold. This compound is supplied as a solid . The incorporation of a deuterated methyl (methyl-d3) group in place of the standard methyl group can significantly alter the compound's metabolic profile, making it a valuable tool in pharmacokinetic (PK) studies, mass spectrometry (MS) analysis, and as an internal standard for quantitative research . The phenylpyridine core structure is found in compounds with diverse biological activities and is a common precursor in medicinal chemistry and organic synthesis . For instance, related 2-amino-3-methyl-5-phenylpyridine structures have been investigated as precursors in the study of proposed ultimate carcinogens . Similarly, other phenylpyridine derivatives have been developed and studied for their biological activity, including interactions with specific receptors . This deuterated analog is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-phenyl-3-N-(trideuteriomethyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-14-11-7-10(8-15-12(11)13)9-5-3-2-4-6-9/h2-8,14H,1H3,(H2,13,15)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZARKLLLBRWNNV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC(=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC1=C(N=CC(=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675606
Record name N~3~-(~2~H_3_)Methyl-5-phenylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-03-2
Record name N~3~-(~2~H_3_)Methyl-5-phenylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of stable isotopes, such as deuterium, into pharmacologically active molecules has emerged as a powerful tool to modulate their pharmacokinetic profiles. This guide provides a comprehensive technical overview of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine, a deuterated analogue of a substituted diaminopyridine scaffold. The introduction of a trideuteromethyl group is a deliberate modification aimed at influencing metabolic pathways, potentially leading to an improved therapeutic agent.

This document will delve into the core physicochemical properties of this compound, propose a detailed synthetic route based on established chemical principles, outline robust analytical methods for its characterization, and discuss the scientific rationale behind its use in research and drug development. The insights provided are grounded in established methodologies and aim to equip researchers with the necessary knowledge to synthesize, verify, and effectively utilize this compound in their studies.

Core Molecular Attributes

A thorough understanding of the fundamental properties of this compound is paramount for its effective application. The key identifiers and physicochemical characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₀D₃N₃Pharmaffiliates
Molecular Weight 202.27 g/mol Pharmaffiliates
CAS Number 1020719-03-2Pharmaffiliates
Synonyms N3-(Methyl-d3)-5-phenyl-2,3-pyridinediaminePharmaffiliates
Appearance Green SolidPharmaffiliates
Storage Conditions 2-8°C RefrigeratorPharmaffiliates

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 2,3-diaminopyridine derivatives can be achieved through various methods, including the reduction of a corresponding nitro compound or the amination of a halo-pyridine. A common strategy involves the introduction of an amino group at the 3-position of a 2-aminopyridine scaffold.

A potential synthetic approach could start from 2-amino-5-phenylpyridine, which can be halogenated at the 3-position, followed by a nucleophilic substitution with deuterated methylamine. Alternatively, a more convergent synthesis might involve the construction of the substituted pyridine ring with the desired functionalities already in place.

Below is a proposed, detailed experimental protocol for the synthesis of this compound, predicated on the amination of a halogenated precursor.

Diagram of Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Deuteromethylamination cluster_2 Step 3: Purification 2-Amino-5-phenylpyridine 2-Amino-5-phenylpyridine 2-Amino-3-halo-5-phenylpyridine 2-Amino-3-halo-5-phenylpyridine 2-Amino-5-phenylpyridine->2-Amino-3-halo-5-phenylpyridine Halogenating Agent (e.g., NBS, NCS) Inert Solvent This compound This compound 2-Amino-3-halo-5-phenylpyridine->this compound CD3NH2 or CD3NH2·HCl Base (e.g., K2CO3) Polar Aprotic Solvent (e.g., DMF) Heat Purified Product Purified Product This compound->Purified Product Column Chromatography (Silica Gel) Recrystallization

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-3-bromo-5-phenylpyridine (Intermediate)

  • To a solution of 2-amino-5-phenylpyridine (1 equivalent) in a suitable inert solvent such as dichloromethane (DCM) or acetonitrile, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-3-bromo-5-phenylpyridine.

Causality: The use of NBS provides a mild and selective method for the bromination of the electron-rich pyridine ring at the 3-position, activated by the amino group at the 2-position. The reaction is performed at low temperature initially to control the reactivity and minimize side-product formation.

Step 2: Synthesis of this compound

  • In a sealed reaction vessel, dissolve 2-amino-3-bromo-5-phenylpyridine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add deuterated methylamine hydrochloride (CD₃NH₂·HCl) (1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) (3 equivalents).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: The nucleophilic substitution of the bromide by deuterated methylamine is facilitated by heat and the use of a polar aprotic solvent which can solvate the cation of the base, thereby increasing the nucleophilicity of the amine. An excess of the amine and base is used to drive the reaction to completion.

Step 3: Purification

  • The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a green solid.

Self-Validation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by the analytical techniques described in the following section.

Analytical Characterization

A multi-faceted analytical approach is essential for the unambiguous structural elucidation and purity assessment of this compound.

Diagram of Analytical Workflow

Analytical Workflow Purified Compound Purified Compound Mass Spectrometry Mass Spectrometry Purified Compound->Mass Spectrometry Confirmation of Molecular Weight NMR Spectroscopy NMR Spectroscopy Purified Compound->NMR Spectroscopy Structural Elucidation Deuterium Incorporation HPLC HPLC Purified Compound->HPLC Purity Assessment FTIR Spectroscopy FTIR Spectroscopy Purified Compound->FTIR Spectroscopy Functional Group Identification Molecular Ion Peak\n(m/z = 202.14) Molecular Ion Peak (m/z = 202.14) Mass Spectrometry->Molecular Ion Peak\n(m/z = 202.14) 1H NMR: Absence of N-CH3 signal\n13C NMR: Shifted C-D signal\n2H NMR: Presence of D signal 1H NMR: Absence of N-CH3 signal 13C NMR: Shifted C-D signal 2H NMR: Presence of D signal NMR Spectroscopy->1H NMR: Absence of N-CH3 signal\n13C NMR: Shifted C-D signal\n2H NMR: Presence of D signal Purity >98% Purity >98% HPLC->Purity >98% N-H, C-H, C=C, C-N stretches N-H, C-H, C=C, C-N stretches FTIR Spectroscopy->N-H, C-H, C=C, C-N stretches

Caption: Workflow for the analytical characterization of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound and assessing the efficiency of deuterium incorporation.

  • Expected Molecular Ion Peak: For C₁₂H₁₀D₃N₃, the expected monoisotopic mass is approximately 202.14. High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition.

  • Fragmentation Pattern: The fragmentation pattern can provide structural information. A characteristic loss of the deuterated methyl group (CD₃) might be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the molecule and for confirming the site and extent of deuteration.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and phenyl rings, as well as the protons of the primary amino group. A key feature will be the absence of a singlet around 2.8-3.0 ppm, which would correspond to the N-CH₃ protons in the non-deuterated analogue.

  • ¹³C NMR: The carbon NMR spectrum will show the resonances for all twelve carbon atoms. The carbon attached to the deuterium atoms will exhibit a characteristic multiplet due to C-D coupling and will be shifted upfield compared to a C-H carbon.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal corresponding to the three deuterium atoms of the methyl group, providing direct evidence of successful deuteration.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, both likely containing a small amount of a modifier like trifluoroacetic acid or formic acid, would be a suitable starting point for method development. The purity is determined by the area percentage of the main peak in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

  • N-H stretching vibrations for the primary and secondary amino groups (around 3200-3500 cm⁻¹).

  • C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹).

  • C=C and C=N stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹).

  • C-D stretching vibrations (around 2100-2200 cm⁻¹), which might be weak and potentially obscured.

Rationale and Applications in Drug Development

The primary motivation for synthesizing deuterated compounds like this compound lies in the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic cleavage of this bond by enzymes, particularly cytochrome P450s.

Diagram of the Kinetic Isotope Effect in Drug Metabolism

Kinetic Isotope Effect cluster_0 Non-Deuterated Compound cluster_1 Deuterated Compound Drug (R-CH3) Drug (R-CH3) Metabolite (R-CH2OH) Metabolite (R-CH2OH) Drug (R-CH3)->Metabolite (R-CH2OH) CYP450 Metabolism (Faster) Potential Inactive or\nToxic Metabolites Potential Inactive or Toxic Metabolites Metabolite (R-CH2OH)->Potential Inactive or\nToxic Metabolites Drug (R-CD3) Drug (R-CD3) Metabolite (R-CD2OH) Metabolite (R-CD2OH) Drug (R-CD3)->Metabolite (R-CD2OH) CYP450 Metabolism (Slower) Reduced Formation of\nMetabolites Reduced Formation of Metabolites Metabolite (R-CD2OH)->Reduced Formation of\nMetabolites

Caption: The kinetic isotope effect slows the metabolism of the deuterated compound.

This phenomenon can have several beneficial consequences in drug development:

  • Improved Pharmacokinetic Profile: By slowing down the metabolism, the half-life of the drug can be extended, potentially leading to less frequent dosing and improved patient compliance.

  • Increased Drug Exposure: A lower rate of clearance can result in higher plasma concentrations of the active drug, which may enhance its efficacy.

  • Reduced Formation of Toxic Metabolites: If the metabolic pathway involving the N-methyl group leads to the formation of reactive or toxic metabolites, deuteration can reduce their production, thereby improving the safety profile of the drug.

  • Altered Metabolite Profile: Deuteration can shift the metabolism towards other pathways, which may lead to the formation of more favorable metabolites.

  • Use as an Internal Standard: Deuterated compounds are widely used as internal standards in quantitative bioanalysis (e.g., LC-MS/MS) due to their similar chemical and physical properties to the analyte but distinct mass.

Conclusion

This compound represents a valuable tool for researchers in the field of drug discovery and development. This guide has provided a comprehensive overview of its key properties, a proposed synthetic route with detailed experimental considerations, and a robust analytical workflow for its characterization. The strategic incorporation of deuterium in the N-methyl group offers a scientifically sound approach to modulate the metabolic fate of this class of compounds. A thorough understanding of the principles outlined in this guide will enable scientists to effectively synthesize, purify, and characterize this molecule, and to leverage its unique properties in their pursuit of safer and more effective therapeutic agents. The self-validating nature of the described protocols, grounded in established chemical principles and analytical methodologies, ensures a high degree of confidence in the quality and identity of the synthesized compound.

References

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  • Google Patents.Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. US4952697A.
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A Technical Guide to the Aqueous Solubility of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical framework for understanding, measuring, and interpreting the solubility of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine (a deuterated analog, Mol. Wt. 202.27[3]). While specific experimental solubility data for this compound is not extensively published, this document outlines the fundamental principles and industry-standard protocols necessary for its determination. We will explore the critical distinction between kinetic and thermodynamic solubility, the impact of pH on this dibasic molecule, and present detailed, self-validating experimental workflows for generating robust and reliable solubility data suitable for drug discovery and development decision-making.

Introduction: Why Solubility is a Critical Quality Attribute

In pharmaceutical sciences, solubility is not merely a physical constant; it is a critical determinant of a drug candidate's success.[4][5] A compound must be in solution at the site of absorption to permeate biological membranes and enter systemic circulation.[4] Poor aqueous solubility is a major hurdle in modern drug development, with over 40% of new chemical entities exhibiting this undesirable trait.[2][4] Such challenges can lead to low and erratic bioavailability, necessitating high doses that increase the risk of toxicity and complicating formulation development.[4][6]

This compound is a pyridine derivative containing two basic nitrogen centers, making its aqueous solubility highly dependent on pH. Understanding this relationship is paramount for predicting its behavior in the gastrointestinal (GI) tract. This guide serves as a practical manual for researchers, providing the necessary theoretical background and experimental protocols to thoroughly characterize this crucial physicochemical property.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a molecule is governed by its structure and the properties of the solvent.[7] For this compound, a balance exists between its hydrophobic phenyl ring and the hydrophilic, ionizable amino groups.

Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between two types of solubility measurements commonly used in drug discovery:

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small volume of a concentrated organic stock (typically DMSO) is rapidly diluted into an aqueous buffer.[1][7][8] It reflects the apparent solubility under non-equilibrium conditions and is often higher than thermodynamic solubility due to the formation of supersaturated solutions. This high-throughput method is ideal for the early discovery phases to quickly flag problematic compounds.[1][8][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by determining the concentration of a saturated solution that has been in contact with an excess of the solid API for an extended period until equilibrium is reached.[1][10] This "shake-flask" method is the gold standard, required for late-stage preclinical development, formulation, and regulatory submissions like those guided by the International Council for Harmonisation (ICH).[1][7]

A significant discrepancy between high kinetic and low thermodynamic solubility can be a red flag, indicating that the compound may precipitate upon dilution in vivo, leading to poor or variable absorption.

The Critical Role of pH

This compound possesses two primary basic centers: the pyridine ring nitrogen and the 2-amino group. In an aqueous environment, these groups can be protonated in a pH-dependent equilibrium.

The Henderson-Hasselbalch equation provides a theoretical basis for predicting how the ionization state changes with pH.[11] As the pH of the environment decreases (becomes more acidic), the equilibrium shifts towards the protonated, cationic forms. These charged species are significantly more polar and exhibit much higher aqueous solubility than the neutral form.[12][13] This behavior is critical, as the compound will experience a wide pH range during its transit through the GI tract (pH 1.2 in the stomach to pH 6.8 in the small intestine).[14][15]

Caption: pH-dependent protonation of the dibasic compound.

Physicochemical and Solubility Data Profile

As comprehensive experimental data for this specific molecule is not publicly available, the following table serves as a template for data acquisition. The goal for early drug discovery compounds is often a solubility of >60 µg/mL to minimize potential liabilities.[7]

Parameter Value Source
Molecular Formula C₁₂H₁₀D₃N₃Pharmaffiliates[3]
Molecular Weight 202.27 g/mol Pharmaffiliates[3]
Appearance Green SolidPharmaffiliates[3]
Kinetic Solubility in PBS (pH 7.4) Data to be determined (TBD)-
Thermodynamic Solubility in SGF (pH 1.2, 37°C) TBD-
Thermodynamic Solubility in FaSSIF (pH 6.5, 37°C) TBD-
Thermodynamic Solubility in Water (25°C) TBD-
Solubility in Methanol TBD (Expected: Soluble)Based on analogs[16]
Solubility in DMSO TBD (Expected: Soluble)Based on analogs[16]

Experimental Protocols for Solubility Determination

The following protocols describe robust, self-validating methods for determining kinetic and thermodynamic solubility.

Protocol 1: High-Throughput Kinetic Solubility Assay

This assay is designed for rapid screening in early discovery. It measures the apparent solubility upon rapid precipitation from a DMSO stock.[8][9]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Compound Addition: Using a liquid handler, add a small volume (e.g., 2 µL) of the 10 mM stock solution to the wells of a 96-well microplate containing the aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This results in a target concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours.[1][8]

  • Precipitate Removal: Use a filter plate (e.g., 0.45 µm PVDF) and vacuum manifold to separate the soluble fraction from any precipitate. Alternatively, centrifuge the plate at high speed and collect the supernatant.[8]

  • Quantification: Analyze the clear filtrate or supernatant. Prepare a standard curve by diluting the 10 mM DMSO stock in a 50:50 mixture of acetonitrile/water. Quantify the compound concentration in the samples against the standard curve using a validated HPLC-UV or LC-MS/MS method.[1][10]

Caption: Workflow for the kinetic solubility assay.

Protocol 2: ICH-Compliant Thermodynamic Solubility Assay

This shake-flask method determines the equilibrium solubility and is the standard for biopharmaceutics classification and late-stage development.[14][17]

Methodology:

  • System Preparation: Add an excess amount of solid compound (enough to ensure undissolved solid remains at equilibrium) to vials containing aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) at 37 ± 1°C.[14][17]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (37°C) for a sufficient duration to reach equilibrium. This must be experimentally verified.[10]

  • Confirmation of Equilibrium: Sample the vials at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are within a narrow margin (e.g., <10%).[18]

  • Sample Processing: At each time point, withdraw an aliquot and immediately separate the undissolved solid using a chemically compatible syringe filter (e.g., 0.22 µm PVDF). Dilute the filtrate immediately with mobile phase or a suitable solvent to prevent precipitation post-sampling.[18]

  • Analysis and Verification: Measure the final pH of the saturated solution. Quantify the compound concentration in the diluted filtrate using a fully validated HPLC-UV method against a standard curve.

  • Reporting: Report the solubility in mg/mL. The dose:solubility volume (DSV) can then be calculated by dividing the highest intended therapeutic dose by the lowest measured solubility across the pH range.[18] According to ICH M9 guidelines, a drug is considered "highly soluble" if its highest dose is soluble in ≤250 mL of aqueous media across the pH 1.2-6.8 range.[14][15][17][19]

Caption: Workflow for the thermodynamic solubility assay.

Conclusion and Forward Look

Characterizing the aqueous solubility of this compound is not an optional exercise but a mandatory step for advancing its development. By employing the robust kinetic and thermodynamic protocols detailed in this guide, researchers can generate the high-quality data needed to understand its biopharmaceutical properties. The pH-solubility profile will be particularly informative, guiding decisions on formulation strategies (e.g., salt formation) and predicting its potential for oral absorption. This systematic approach ensures that solubility is understood and managed proactively, mitigating risks and increasing the probability of developing a successful therapeutic agent.

References

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  • Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

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Methodological & Application

Synthesis of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the multi-step synthesis of this compound, a deuterated isotopologue valuable for pharmacokinetic (DMPK) and metabolic studies. The strategic incorporation of a deuterium-labeled methyl group provides a powerful tool for researchers in drug discovery, enabling precise quantification in bioanalytical assays using mass spectrometry. This guide details a robust synthetic route commencing from commercially available 2-aminopyridine, proceeding through bromination, regioselective nitration, Suzuki-Miyaura cross-coupling, nitro group reduction, and concluding with a selective reductive amination to install the methyl-d3 moiety. Each step is accompanied by expert insights into the reaction mechanisms, safety considerations, and characterization checkpoints to ensure a reliable and reproducible synthesis.

Introduction and Significance

Stable isotope labeling is a cornerstone of modern drug development. The synthesis of deuterated analogues of pharmacologically active compounds or their key intermediates is critical for use as internal standards in quantitative bioanalysis. The title compound, this compound, serves this exact purpose. Its non-labeled counterpart is a common scaffold in medicinal chemistry. By introducing a stable, heavy isotope (deuterium), the molecule's mass is shifted by +3 Da without significantly altering its chemical properties or chromatographic retention time. This mass shift is essential for distinguishing the internal standard from the analyte in complex biological matrices via LC-MS/MS, leading to highly accurate and precise quantification.

This protocol is designed for organic and medicinal chemists, providing a logical and validated pathway to this important research tool.

Retrosynthetic Analysis

A sound synthetic plan begins with a logical deconstruction of the target molecule into readily available starting materials. The retrosynthesis for this compound is outlined below. The key disconnections involve the final reductive amination step, the formation of the biaryl C-C bond via a Suzuki coupling, and the installation of the key amine functionalities on the pyridine core.

G Target This compound SM1 5-Phenylpyridine-2,3-diamine Target->SM1 Reductive Amination SM2 Formaldehyde-d2 Target->SM2 Reductive Amination SM3 2-Amino-3-nitro-5-phenylpyridine SM1->SM3 Nitro Reduction SM4 Phenylboronic acid SM3->SM4 Suzuki Coupling SM5 2-Amino-3-nitro-5-bromopyridine SM3->SM5 Suzuki Coupling SM6 2-Amino-5-bromopyridine SM5->SM6 Nitration SM7 2-Aminopyridine SM6->SM7 Bromination

Caption: Retrosynthetic analysis of the target molecule.

Overall Synthetic Scheme

The forward synthesis follows the logic of the retrosynthetic analysis, building complexity on the pyridine scaffold step-by-step.

Overall Synthetic Scheme

Materials and Reagents

Proper preparation is paramount. Ensure all glassware is oven-dried and reactions requiring anhydrous conditions are performed under an inert atmosphere (Nitrogen or Argon).

Reagent/MaterialGradeSupplierNotes
2-Aminopyridine≥99%Commercial
BromineACS ReagentCommercialExtremely corrosive and toxic. Handle in a fume hood.
Acetic AcidGlacialCommercial
Sodium AcetateAnhydrousCommercial
Nitric AcidFuming (≥90%)CommercialHighly corrosive oxidizer. Handle with extreme care.
Sulfuric AcidConcentrated (98%)CommercialHighly corrosive. Add slowly to other liquids.
Phenylboronic Acid≥97%Commercial
Pd(dppf)Cl₂·CH₂Cl₂Catalyst GradeCommercialPalladium catalyst for Suzuki coupling.
Sodium CarbonateAnhydrousCommercial
1,4-DioxaneAnhydrousCommercialSolvent for Suzuki coupling.
Tin(II) Chloride Dihydrate≥98%CommercialReducing agent for the nitro group.
Ethanol200 ProofCommercial
Formaldehyde-d₂ solution20 wt. % in D₂OCommercialDeuterated reagent.
Sodium Borohydride (NaBH₄)≥98%CommercialFlammable solid. Reacts with water.
MethanolAnhydrousCommercial
Dichloromethane (DCM)ACS GradeCommercial
Ethyl Acetate (EtOAc)ACS GradeCommercial
HexanesACS GradeCommercial
Sodium SulfateAnhydrousCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine

Causality: This step introduces a bromine atom at the 5-position, which is activated by the ortho/para-directing amino group at C2. The bromine will later serve as the handle for the palladium-catalyzed Suzuki coupling. Acetic acid serves as the solvent, and sodium acetate buffers the HBr byproduct.

  • Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 2-aminopyridine (20.0 g, 0.212 mol), sodium acetate (26.2 g, 0.319 mol), and glacial acetic acid (150 mL).

  • Bromination: Stir the mixture to achieve a suspension. From the dropping funnel, add a solution of bromine (11.4 mL, 0.223 mol) in glacial acetic acid (30 mL) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40 °C with an ice bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 60 °C and stir for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it slowly onto 500 g of crushed ice. Neutralize the solution by carefully adding concentrated ammonium hydroxide until the pH is ~8. A precipitate will form.

  • Isolation: Filter the solid precipitate, wash it thoroughly with cold water (3 x 100 mL), and dry it under vacuum to yield 2-amino-5-bromopyridine as an off-white solid.

    • Expected Yield: 75-85%.

    • Characterization: Confirm structure by ¹H NMR and check purity by LC-MS.

Step 2: Synthesis of 2-Amino-3-nitro-5-bromopyridine

Causality: This is a regioselective electrophilic aromatic substitution (nitration). The amino group at C2 directs the incoming electrophile (NO₂⁺) to the C3 position. Performing this reaction in a mixture of concentrated sulfuric and fuming nitric acid generates the highly reactive nitronium ion required for the substitution on the somewhat deactivated pyridine ring.[1][2]

  • Setup: To a 250 mL flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid (100 mL).

  • Addition of Substrate: Slowly add the 2-amino-5-bromopyridine (25.0 g, 0.144 mol) in small portions, ensuring the temperature does not exceed 10 °C.

  • Nitration: Once all the substrate is dissolved, add fuming nitric acid (15 mL) dropwise while maintaining the internal temperature at or below 5 °C.

  • Reaction: After the addition, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

  • Workup: Carefully pour the reaction mixture onto 800 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Filter the yellow solid, wash it extensively with cold water until the washings are neutral (pH ~7), and then wash with a small amount of cold ethanol. Dry the solid under vacuum.

    • Expected Yield: 65-75%.

    • Characterization: Confirm structure by ¹H NMR and LC-MS.

Step 3: Synthesis of 2-Amino-3-nitro-5-phenylpyridine (Suzuki Coupling)

Causality: This is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between an aryl halide and an arylboronic acid.[3][4] The Pd(dppf)Cl₂ catalyst, in the presence of a base (Na₂CO₃), facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new biaryl compound.[5]

  • Setup: In a 500 mL flask, combine 2-amino-3-nitro-5-bromopyridine (20.0 g, 0.092 mol), phenylboronic acid (13.4 g, 0.110 mol), and sodium carbonate (29.2 g, 0.275 mol).

  • Solvent and Catalyst: Add 1,4-dioxane (250 mL) and water (50 mL). Bubble argon or nitrogen gas through the mixture for 20 minutes to degas the solution.

  • Reaction: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (3.75 g, 4.6 mmol, 5 mol%). Heat the mixture to reflux (approx. 90 °C) under a nitrogen atmosphere for 12-16 hours. Monitor by LC-MS for the disappearance of the starting bromide.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Dilute the filtrate with ethyl acetate (300 mL) and wash with water (2 x 150 mL) and brine (1 x 150 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-amino-3-nitro-5-phenylpyridine as a yellow solid.

    • Expected Yield: 70-80%.

    • Characterization: Confirm structure by ¹H NMR and LC-MS.

Step 4: Synthesis of 5-Phenylpyridine-2,3-diamine

Causality: This step reduces the electron-withdrawing nitro group to an electron-donating amino group. Tin(II) chloride in an alcoholic solvent is a classic and effective method for this transformation, proceeding via a series of single-electron transfers from Sn(II).

  • Setup: To a 1 L flask, add 2-amino-3-nitro-5-phenylpyridine (15.0 g, 0.070 mol) and ethanol (400 mL).

  • Reduction: Heat the suspension to 70 °C. Add a solution of tin(II) chloride dihydrate (78.5 g, 0.348 mol) in concentrated HCl (70 mL) portion-wise, ensuring the temperature does not exceed 80 °C.

  • Reaction: Stir the mixture at 75 °C for 3 hours. The yellow suspension should become a clear solution.

  • Workup: Cool the reaction to room temperature and concentrate the solvent under vacuum. Add 500 mL of water to the residue and cool in an ice bath.

  • Neutralization: Carefully basify the solution by adding 40% aqueous NaOH until the pH is >10. The tin salts will precipitate.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 250 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield 5-phenylpyridine-2,3-diamine, which can be used in the next step without further purification.

    • Expected Yield: 85-95%.

    • Characterization: Confirm complete reduction by LC-MS.

Step 5: Synthesis of this compound

Causality: This is a direct reductive amination, a highly selective method for mono-N-alkylation.[6][7] The more nucleophilic 3-amino group reacts with formaldehyde-d₂ to form an intermediate iminium ion (or aminal), which is immediately reduced by sodium borohydride to yield the final deuterated product.[8][9] Performing the reaction at a low temperature controls the reactivity of NaBH₄, which could otherwise reduce the carbonyl starting material.

  • Setup: Dissolve the crude 5-phenylpyridine-2,3-diamine (approx. 0.060 mol) in anhydrous methanol (300 mL) in a 500 mL flask.

  • Addition of Aldehyde: Cool the solution to 0 °C using an ice bath. Add formaldehyde-d₂ solution (20 wt. % in D₂O, 11.0 g, approx. 1.2 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Reduction: Add sodium borohydride (3.4 g, 0.090 mol, 1.5 equivalents) in small portions, ensuring the temperature stays below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction by slowly adding water (50 mL). Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 150 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to obtain the final product, this compound.

    • Expected Yield: 50-65% over two steps.

    • Characterization: Confirm final structure, purity, and isotopic incorporation by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthetic Workflow and Characterization

The entire process, from starting materials to the final product, requires careful execution and monitoring at key checkpoints.

G cluster_0 Pyridine Functionalization cluster_1 Core Assembly & Reduction cluster_2 Isotope Labeling A 2-Aminopyridine B Step 1: Bromination (Br2, HOAc) A->B C 2-Amino-5-bromopyridine B->C D Step 2: Nitration (HNO3, H2SO4) C->D E 2-Amino-3-nitro-5-bromopyridine D->E F Step 3: Suzuki Coupling (PhB(OH)2, Pd Cat.) E->F G 2-Amino-3-nitro-5-phenylpyridine F->G H Step 4: Nitro Reduction (SnCl2, EtOH) G->H I 5-Phenylpyridine-2,3-diamine H->I J Step 5: Reductive Amination (CD2O, NaBH4) I->J K Final Product J->K

Caption: Experimental workflow from start to final product.

Expected Characterization Data
CompoundTechniqueExpected Data
Final Product ¹H NMR Aromatic protons on pyridine and phenyl rings. NH₂ and NH signals. Absence of a signal for the N-CH₃ protons.
¹³C NMR Aromatic carbon signals. Absence of a signal for the N-CH₃ carbon (or a very weak, split signal due to C-D coupling).
HRMS (ESI+) Calculated m/z for C₁₂H₁₁D₃N₃ [M+H]⁺. Found value should be within ±5 ppm.
Purity (HPLC) ≥95%

Safety and Troubleshooting

Hazard/ProblemPotential CauseSolution/Precaution
Extreme Corrosives Bromine, Fuming Nitric Acid, Concentrated Sulfuric AcidAlways handle in a certified chemical fume hood. Wear appropriate PPE including safety glasses, lab coat, and acid-resistant gloves. Have spill kits (sodium bicarbonate for acids) readily available.
Low Yield in Suzuki Inactive catalyst, insufficient degassingUse fresh catalyst. Ensure the reaction mixture is thoroughly degassed with an inert gas before heating to prevent catalyst oxidation.
Incomplete Nitro Reduction Insufficient reducing agent or reaction timeMonitor the reaction by TLC/LC-MS. If starting material remains, add more reducing agent or increase reaction time.
Over-alkylation in Step 5 Reaction temperature too high, excess aldehydeMaintain low temperature (0 °C) during the addition of NaBH₄. Use only a slight excess (1.1-1.2 eq) of the formaldehyde-d₂ reagent.

References

  • Eureka | Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. Retrieved from [Link]

  • Hemamalini, M., & Fun, H.-K. (2010). 2-Amino-5-methylpyridinium 3-aminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o838.
  • Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
  • Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
  • Sasikala, S., & Nagarajan, S. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chem Sci Trans, 2(S1), S43-S46.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240-7241.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Application Notes and Protocols for the Comprehensive NMR Spectroscopic Analysis of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the complete Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine. Designed for researchers, scientists, and professionals in drug development, this document outlines a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The protocols are structured to facilitate unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts, and to confirm the molecular structure and isotopic labeling of the title compound. The causality behind experimental choices is explained to provide a deeper understanding of the spectroscopic investigation.

Introduction: The Significance of Isotopic Labeling and Structural Elucidation

This compound is a specifically deuterated analog of a substituted aminopyridine structure, a scaffold of interest in medicinal chemistry and materials science. The introduction of a deuterium-labeled methyl group (CD₃) serves several critical purposes in advanced scientific investigations, including its use as an internal standard in quantitative mass spectrometry, a tool to probe reaction mechanisms, or a method to alter metabolic pathways in drug metabolism studies.

Given the subtlety of its structure, a comprehensive and unambiguous characterization is paramount. High-field Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. The strategic absence of proton signals from the deuterated methyl group simplifies the ¹H NMR spectrum and allows for clearer observation of other proton resonances. This guide provides the necessary protocols to leverage a suite of NMR experiments for the complete structural verification of this molecule.

Foundational Concepts: A Strategic Approach to NMR Analysis

The structural elucidation of this compound will be achieved through a logical progression of NMR experiments. The workflow is designed to build upon the information gathered from each preceding experiment, culminating in a complete and validated assignment of all proton and carbon signals.

The core of this approach involves:

  • 1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of unique proton and carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • 2D Homonuclear Correlation Spectroscopy (COSY): To establish proton-proton (¹H-¹H) coupling networks.

  • 2D Heteronuclear Correlation Spectroscopy (HSQC and HMBC): To correlate protons with their directly attached carbons (HSQC) and with carbons over two to three bonds (HMBC), thereby assembling the molecular skeleton.

The deuterium labeling on the methyl group is a key feature. In ¹H NMR, the CD₃ group will not produce a signal, simplifying the spectrum. In ¹³C NMR, the carbon of the CD₃ group will exhibit a characteristic multiplet due to coupling with deuterium (a spin-1 nucleus) and a slight upfield shift compared to a non-deuterated methyl group, a phenomenon known as the deuterium isotope effect.[1][2][3]

Experimental Protocols

Sample Preparation: The First Step to Quality Data

High-quality NMR data begins with meticulous sample preparation.[4] Contaminants or improper solvent choice can obscure signals and lead to erroneous interpretations.

Protocol 1: Sample Preparation

  • Glassware: Ensure all glassware, including the NMR tube, is clean and dry to prevent contamination.[4][5]

  • Analyte Preparation: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte.[6] Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common starting points for aromatic amines. The choice of solvent can influence chemical shifts, so consistency is key.

  • Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[7] The final sample height should be between 4.0 and 5.0 cm to ensure it is within the detection region of the NMR probe.[5]

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

Data Acquisition: A Suite of NMR Experiments

The following protocols are based on a standard 400 or 500 MHz NMR spectrometer. Instrument parameters may need to be optimized based on the specific instrument and sample concentration.

Protocol 2: 1D ¹H NMR Acquisition

  • Purpose: To obtain a proton spectrum, identifying the number of unique proton environments, their chemical shifts, and their coupling patterns.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Key Parameters:

    • Spectral Width: ~12-16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans: 16-64 (or until a good signal-to-noise ratio is achieved)

Protocol 3: 1D ¹³C{¹H} NMR Acquisition

  • Purpose: To obtain a proton-decoupled carbon spectrum, identifying the number of unique carbon environments.

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Key Parameters:

    • Spectral Width: ~200-240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive than ¹H)

Protocol 4: DEPT-135 Acquisition

  • Purpose: To differentiate between carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.[8][9][10]

  • Pulse Program: DEPT-135 pulse sequence.

  • Key Parameters: Similar to ¹³C NMR, but with the appropriate pulse sequence selected.

Protocol 5: 2D ¹H-¹H COSY Acquisition

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[11][12] Cross-peaks will appear between coupled protons.

  • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

  • Key Parameters:

    • Spectral Width (F1 and F2): Same as ¹H NMR.

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-8

Protocol 6: 2D ¹H-¹³C HSQC Acquisition

  • Purpose: To identify direct one-bond correlations between protons and carbons.[13][14] Each cross-peak represents a C-H bond.

  • Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2' on Bruker instruments for multiplicity editing).

  • Key Parameters:

    • Spectral Width (F2 - ¹H): Same as ¹H NMR.

    • Spectral Width (F1 - ¹³C): ~160-180 ppm (focused on the expected carbon chemical shift range).

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 4-16

Protocol 7: 2D ¹H-¹³C HMBC Acquisition

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.[14][15] This is crucial for connecting different parts of the molecule.

  • Pulse Program: Standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Key Parameters:

    • Spectral Width (F2 - ¹H): Same as ¹H NMR.

    • Spectral Width (F1 - ¹³C): Same as ¹³C NMR.

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-32

    • Long-range Coupling Delay: Optimized for an average J-coupling of ~8 Hz.

Data Processing

Raw NMR data (Free Induction Decay - FID) must be processed to generate the final spectrum.[16]

Protocol 8: Standard Data Processing Steps

  • Fourier Transformation: Converts the time-domain data (FID) into the frequency-domain spectrum.[17]

  • Phase Correction: Adjusts the phase of the signals to be purely absorptive (positive peaks).

  • Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

  • Referencing: Calibrates the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration (for ¹H NMR): Determines the relative number of protons corresponding to each signal.

  • Peak Picking: Identifies the precise chemical shift of each signal.

Predicted Spectral Data and Interpretation

The following tables summarize the expected NMR data for this compound. The predicted chemical shifts are based on general values for similar aromatic amines and pyridine derivatives.[18][19][20]

Table 1: Predicted ¹H NMR Data

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCOSY Correlations
H-4~7.0-7.5d1HH-6
H-6~8.0-8.5d1HH-4
-NH₂~4.5-5.5br s2H-
-NH-~5.0-6.0br s1H-
Phenyl H (o, m, p)~7.2-7.8m5HPhenyl H

Table 2: Predicted ¹³C NMR and DEPT-135 Data

Carbon LabelPredicted Chemical Shift (δ, ppm)DEPT-135 SignalHMBC Correlations (from Protons)
C-2~155-160None (Quaternary)H-4, -NH₂
C-3~120-125None (Quaternary)H-4, -NH-
C-4~125-130Positive (CH)H-6
C-5~130-135None (Quaternary)H-4, H-6, Phenyl H
C-6~145-150Positive (CH)H-4
C (Phenyl-ipso)~135-140None (Quaternary)H-4, H-6, Phenyl H
C (Phenyl-o, m, p)~125-130Positive (CH)Phenyl H
-CD₃~30-35None (No attached H)-NH-

Visualizing the Workflow and Structural Correlations

Diagrams are essential for visualizing the experimental logic and the relationships between different NMR datasets.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 1. ¹H NMR COSY 4. COSY H1->COSY Identifies ¹H-¹H spin systems HSQC 5. HSQC H1->HSQC C13 2. ¹³C NMR C13->HSQC Correlates ¹H and ¹³C (1-bond) DEPT 3. DEPT-135 DEPT->HSQC Confirms CH, CH₂ HMBC 6. HMBC COSY->HMBC HSQC->HMBC Correlates ¹H and ¹³C (long-range) Final Complete Structural Assignment HMBC->Final Assembles molecular skeleton HMBC_Correlations cluster_mol Key HMBC Correlations H4 H4 C2 C2 H4->C2 C3 C3 H4->C3 C5 C5 H4->C5 C6 C6 H4->C6 H6 H6 H6->C2 H6->C5 C4 C4 H6->C4 NH NH NH->C3 CD3 CD3 NH->CD3 PhenylH Phenyl-H PhenylH->C5 C_ipso C-ipso PhenylH->C_ipso

Caption: Expected key HMBC correlations for structural assembly.

Conclusion

The systematic application of the NMR protocols detailed in this guide will enable a thorough and confident structural characterization of this compound. By integrating data from 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, researchers can achieve unambiguous assignment of all proton and carbon resonances, confirm the position of the deuterium label, and validate the overall molecular structure. This comprehensive approach ensures the high level of analytical rigor required in modern chemical and pharmaceutical research.

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  • ResearchGate. (2025). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. Retrieved from [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • University of Leicester. (n.d.). How to make an NMR sample. Retrieved from [Link]

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Application Notes and Protocols for Isotopic Labeling with 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the application of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine as a stable isotope-labeled internal standard for quantitative mass spectrometry. The protocols and insights provided herein are designed to ensure robust and reproducible analytical methods.

The Foundational Role of Isotopic Labeling in Quantitative Analysis

In the realm of quantitative analysis by mass spectrometry, precision and accuracy are paramount. However, the analytical process is susceptible to variations arising from sample preparation, instrument performance, and matrix effects.[1][2][3] Stable isotope-labeled internal standards are the gold standard for mitigating these variabilities.[1][4] By introducing a known quantity of an isotopically labeled analog of the analyte into the sample at the earliest stage, it experiences the same processing and analytical conditions as the target analyte.[3][5] Since the labeled standard is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer. The ratio of the analyte's signal to the internal standard's signal provides a normalized response that corrects for experimental inconsistencies, leading to highly reliable quantification.[3]

This compound, with its three deuterium atoms on the methyl group, serves as an ideal internal standard for its unlabeled counterpart and structurally related compounds. The deuterium labeling provides a 3 Dalton mass shift, which is sufficient to prevent isotopic overlap while ensuring nearly identical chromatographic and ionization behavior to the analyte.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for method development.

PropertyValueSource
Chemical Name This compound-
Synonym N3-(Methyl-d3)-5-phenyl-2,3-pyridinediaminePharmaffiliates
CAS Number 1020719-03-2Pharmaffiliates
Molecular Formula C₁₂H₁₀D₃N₃Pharmaffiliates
Molecular Weight 202.27 g/mol Pharmaffiliates
Appearance Green SolidPharmaffiliates
Storage 2-8°C RefrigeratorPharmaffiliates

Conceptual Synthesis Pathway

While specific synthesis details for this deuterated compound are not widely published, a plausible synthetic route can be conceptualized based on established pyridine chemistry. The key step involves the introduction of the deuterated methyl group.

G A 2-Amino-3-nitro-5-phenylpyridine B Reduction of nitro group A->B e.g., H2, Pd/C C 2,3-Diamino-5-phenylpyridine B->C D Methylation with Iodomethane-d3 (CD3I) C->D Base (e.g., K2CO3) E This compound D->E

Caption: A conceptual synthetic workflow for this compound.

Application Protocol: Quantification of Heterocyclic Amines in Food Matrices using LC-MS/MS

This protocol outlines the use of this compound as an internal standard for the quantification of a carcinogenic heterocyclic amine, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), in a cooked meat matrix. PhIP is a relevant analyte as its precursor can be 2-amino-5-phenylpyridine.[6]

Principle

A known amount of the deuterated internal standard is added to the sample before extraction. Both the analyte (PhIP) and the internal standard are then extracted, purified, and analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents
  • This compound (Internal Standard, IS)

  • PhIP (Analyte)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Low-binding microcentrifuge tubes[7]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A 1. Homogenize Meat Sample B 2. Spike with Internal Standard Solution A->B C 3. Alkaline Digestion & Liquid-Liquid Extraction B->C D 4. Solid Phase Extraction (SPE) C->D E 5. Evaporation & Reconstitution D->E F 6. Injection into LC-MS/MS E->F G 7. Chromatographic Separation F->G H 8. Mass Spectrometric Detection (MRM) G->H I 9. Peak Integration H->I J 10. Calculate Analyte/IS Ratio I->J K 11. Quantify using Calibration Curve J->K

Caption: Workflow for the quantification of heterocyclic amines using a deuterated internal standard.

Step-by-Step Protocol
  • Preparation of Standard and IS Solutions:

    • Prepare a stock solution of PhIP (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • From these stocks, prepare working solutions for calibration standards and a spiking solution for the internal standard. A typical IS spiking concentration is 100 ng/mL.

  • Sample Preparation:

    • Weigh 1 g of the homogenized cooked meat sample into a centrifuge tube.

    • Add 100 µL of the internal standard spiking solution to all samples, calibration standards (in a blank matrix), and quality control samples.

    • Add 5 mL of 1 M NaOH and vortex thoroughly.

    • Incubate at 60°C for 30 minutes for alkaline digestion.

    • Perform liquid-liquid extraction with an appropriate solvent (e.g., dichloromethane).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Solid Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 1 mL of the SPE loading buffer (e.g., 5% methanol in water).

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove interferences.

    • Elute the analyte and internal standard with methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate the analyte from matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MRM Transitions:

        • PhIP: Q1 (precursor ion) -> Q3 (product ion)

        • IS (this compound): Q1 (precursor ion + 3 Da) -> Q3 (product ion)

      • Optimize collision energy and other MS parameters for maximum sensitivity.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol: Purity and Isotopic Enrichment Analysis by NMR Spectroscopy

Deuterium NMR (²H NMR) is a powerful technique to confirm the position of deuteration and assess the isotopic enrichment of the labeled compound.[8]

Principle

²H NMR spectroscopy detects the signals from deuterium nuclei. The chemical shift of the deuterium signal will be very similar to the proton signal in the corresponding unlabeled compound, allowing for structural verification. The absence of a proton signal at the corresponding position in the ¹H NMR spectrum further confirms successful deuteration.

Materials and Reagents
  • This compound

  • Non-deuterated NMR solvent (e.g., DMSO, Chloroform)[8]

  • NMR spectrometer equipped for ²H detection.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable non-deuterated solvent in an NMR tube. The use of a non-deuterated solvent is unconventional but allows for a clean deuterium spectrum without a large solvent signal.[8]

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Observation: The spectrum should show signals corresponding to the aromatic protons and the amino protons. A significantly diminished or absent signal should be observed in the region where the N-methyl protons would typically appear (around 2.8-3.0 ppm), confirming the high level of deuteration at this position.

  • ²H NMR Analysis:

    • Switch the spectrometer to the deuterium channel. No probe tuning is typically required on modern instruments.[8]

    • Acquire the ²H NMR spectrum. A longer acquisition time may be necessary due to the lower gyromagnetic ratio of deuterium.[8]

    • Expected Observation: A single prominent peak should be observed in the region corresponding to the chemical shift of the N-methyl group. The presence of this signal confirms the successful incorporation of deuterium at the desired position.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • Compare the ¹H and ²H spectra to confirm the location of the deuterium label.

    • The isotopic enrichment can be estimated by comparing the integral of the residual proton signal in the ¹H spectrum with the integral of another proton signal in the molecule.

Conclusion

This compound is a valuable tool for researchers requiring high-precision quantitative analysis of its unlabeled analog or structurally similar compounds. Its use as an internal standard in LC-MS/MS workflows effectively compensates for analytical variability, thereby enhancing the reliability and robustness of the data. The protocols provided herein offer a comprehensive guide for the practical application and characterization of this isotopically labeled compound.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

  • MDPI. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Retrieved from [Link]

  • Blog. (2016). How to optimize your sample preparation technique for mass spectrometry. Retrieved from [Link]

  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Spex. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Retrieved from [Link]

  • UniSysCat. (2022). New deuteration protocol for preparing NMR solvents. Retrieved from [Link]

  • UPV. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Retrieved from [Link]

  • WestminsterResearch. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of this isotopically labeled compound. The methodologies and troubleshooting strategies outlined herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Synthetic Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall synthetic strategy involves the formation of a substituted diaminopyridine core, followed by selective deuterated methylation and subsequent arylation via a Suzuki-Miyaura cross-coupling reaction.

Below is a diagram illustrating the proposed synthetic workflow:

Synthetic Workflow A 2-Aminopyridine B 2-Amino-3-nitropyridine A->B Nitration C 2,3-Diaminopyridine B->C Reduction D Protected 2,3-Diaminopyridine C->D Protection E Selectively N-methylated Intermediate D->E N-methylation (d3) F 2-Amino-3-[(methyl-d3)amino]pyridine E->F Deprotection G 5-Halo-2-amino-3-[(methyl-d3)amino]pyridine F->G Halogenation H This compound G->H Suzuki Coupling

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the key stages of the synthesis. Each stage includes common questions and detailed troubleshooting guides to address potential challenges.

Stage 1: Synthesis of 2,3-Diaminopyridine

The initial steps involve the nitration of 2-aminopyridine followed by the reduction of the nitro group to form the key intermediate, 2,3-diaminopyridine.

Q1: My nitration of 2-aminopyridine is giving a low yield of the desired 2-amino-3-nitropyridine and a significant amount of the 5-nitro isomer. How can I improve the regioselectivity?

A1: This is a common issue in the nitration of 2-aminopyridine. The formation of a mixture of 3-nitro and 5-nitro isomers is well-documented.[1] To favor the formation of the 3-nitro isomer, consider the following:

  • Reaction Conditions: The ratio of nitric acid to sulfuric acid and the reaction temperature are critical. A higher concentration of sulfuric acid can promote the formation of the desired 3-nitro isomer.

  • Alternative Strategy: An alternative approach is to first halogenate the 5-position of 2-aminopyridine (e.g., with bromine or chlorine) to block this site.[2][3] Subsequent nitration will then selectively occur at the 3-position. The halogen can be removed in a later step via hydrogenation if desired.[3]

Q2: The reduction of 2-amino-3-nitropyridine to 2,3-diaminopyridine is incomplete or resulting in side products. What are the best practices for this reduction?

A2: The reduction of a nitro group on an electron-rich aromatic ring like pyridine requires careful selection of the reducing agent to ensure high chemoselectivity and avoid over-reduction or side reactions.[4][5]

Reducing Agent Advantages Potential Issues & Troubleshooting
H₂/Pd/C Clean reduction, high yield.Can be too reactive, leading to over-reduction of the pyridine ring. Use a lower catalyst loading and monitor the reaction closely.
Raney Nickel Effective for nitro group reduction.[6]Can also be very reactive. Control temperature and hydrogen pressure carefully.
Iron (Fe) in acidic medium Mild and chemoselective.[7]Reaction can be slow. Ensure the iron powder is activated (e.g., with HCl) before use.
Tin(II) chloride (SnCl₂) Mild and effective.Requires stoichiometric amounts and can lead to tin-based impurities that are difficult to remove. Thorough workup and purification are necessary.
Sodium Hydrosulfite (Na₂S₂O₄) Good for sensitive substrates.May require optimization of pH and temperature.

Troubleshooting Flowchart for Nitro Group Reduction:

Nitro Reduction Troubleshooting start Incomplete Reduction or Side Products q1 Which reducing agent was used? start->q1 h2_pd H2/Pd/C or Raney Ni q1->h2_pd Catalytic Hydrogenation fe_sncl2 Fe or SnCl2 q1->fe_sncl2 Metal/Acid q2 Was the catalyst fresh/active? h2_pd->q2 q3 Was the metal activated? fe_sncl2->q3 sol1 Consider lower catalyst loading, temperature, or H2 pressure. q2->sol1 Yes sol2 Use fresh catalyst. q2->sol2 No sol3 Activate metal with dilute acid before reaction. q3->sol3 No sol4 Ensure acidic conditions are maintained throughout the reaction. q3->sol4 Yes

Caption: Troubleshooting decision tree for the reduction of 2-amino-3-nitropyridine.

Stage 2: Selective N-methylation of 2,3-Diaminopyridine

This is a critical stage where regioselectivity is paramount to ensure the deuterated methyl group is introduced at the 3-amino position.

Q3: How can I achieve selective methylation of the 3-amino group of 2,3-diaminopyridine without methylating the 2-amino group or the pyridine ring nitrogen?

A3: The 3-amino group of 2,3-diaminopyridine is more basic and nucleophilic than the 2-amino group, which allows for a degree of regioselectivity.[1] However, to ensure exclusive methylation at the desired position, an orthogonal protection strategy is highly recommended.[8][9][10]

Recommended Protocol for Selective N-methylation:

  • Protection of the 2-amino group: The 2-amino group can be selectively protected using a suitable protecting group such as tert-Butoxycarbonyl (Boc). The Boc group is stable under the basic conditions often used for N-alkylation and can be readily removed later under acidic conditions.

  • N-methylation: The protected 2-amino-3-aminopyridine can then be methylated using a deuterated methylating agent. Common choices include deuterated methyl iodide (CD₃I) or deuterated methyl tosylate (CD₃OTs). The reaction is typically carried out in the presence of a non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Deprotection: The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Troubleshooting Selective N-methylation:

  • Problem: Methylation at the 2-amino position.

    • Cause: Incomplete protection of the 2-amino group.

    • Solution: Ensure the protection reaction goes to completion. Use a slight excess of the protecting group reagent and monitor the reaction by TLC or LC-MS. Purify the protected intermediate before proceeding to the methylation step.

  • Problem: Methylation on the pyridine ring nitrogen.

    • Cause: The pyridine nitrogen can also be nucleophilic. The position of methylation can be solvent-dependent.[11]

    • Solution: Using a less polar, aprotic solvent can disfavor the quaternization of the ring nitrogen. The use of a bulky protecting group on the 2-amino group can also sterically hinder methylation of the ring nitrogen.

  • Problem: Low yield of methylation.

    • Cause: The deuterated methylating agent may be of low reactivity, or the base may not be strong enough.

    • Solution: Consider using a more reactive methylating agent like deuterated methyl triflate (CD₃OTf). Ensure the base is sufficiently strong and that the reaction is conducted under anhydrous conditions, especially when using NaH.

Stage 3: Halogenation and Suzuki-Miyaura Coupling

The final steps involve introducing a halogen at the 5-position to serve as a handle for the Suzuki-Miyaura coupling to introduce the phenyl group.

Q4: I am having difficulty selectively halogenating the 5-position of 2-amino-3-[(methyl-d3)amino]pyridine. What are the recommended conditions?

A4: Direct halogenation of this substituted aminopyridine can be challenging due to the activating nature of the amino groups, which can lead to over-halogenation or reaction at undesired positions. A common strategy is to perform the halogenation on an earlier intermediate where the amino groups are protected. For instance, halogenating a 2-acylaminopyridine derivative can direct the halogen to the 5-position.[2] If direct halogenation is attempted, mild halogenating agents should be used:

  • For Bromination: N-Bromosuccinimide (NBS) in a solvent like DMF or acetonitrile.

  • For Iodination: N-Iodosuccinimide (NIS).

  • For Chlorination: N-Chlorosuccinimide (NCS).

Start at low temperatures and slowly warm the reaction to room temperature while monitoring the progress.

Q5: My Suzuki-Miyaura coupling reaction is giving a low yield. How can I optimize this final step?

A5: The Suzuki-Miyaura coupling is a robust reaction, but its efficiency can be influenced by several factors, especially with heteroaromatic halides.[12][13][14][15]

Key Parameters for Optimization:

Parameter Considerations & Troubleshooting
Palladium Catalyst Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices. For challenging couplings, consider using more advanced catalysts with bulky phosphine ligands.
Ligand The choice of ligand is crucial. If the standard ligands are not effective, screen other phosphine ligands such as SPhos or XPhos.
Base The base is essential for activating the boronic acid.[12] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the yield.
Solvent A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically used. Ensure the solvents are degassed to prevent catalyst deactivation.
Temperature Most Suzuki couplings require heating. Optimize the reaction temperature; too high a temperature can lead to decomposition.
Purity of Reactants Ensure the phenylboronic acid is pure and that the halide intermediate is free of impurities that could poison the catalyst.

Troubleshooting Suzuki-Miyaura Coupling:

  • Problem: No reaction or low conversion.

    • Cause: Inactive catalyst, incorrect base or solvent, or low reaction temperature.

    • Solution: Ensure the palladium catalyst is active (use a fresh batch or a pre-catalyst). Screen different bases and solvent systems. Increase the reaction temperature.

  • Problem: Formation of dehalogenated starting material.

    • Cause: This can occur due to side reactions involving water or other proton sources.

    • Solution: Ensure anhydrous conditions if necessary, although many Suzuki reactions tolerate water.

  • Problem: Homocoupling of the boronic acid.

    • Cause: This is a common side reaction, often favored at higher temperatures or with certain catalyst systems.

    • Solution: Lower the reaction temperature and consider using a different palladium catalyst or ligand.

References

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  • Google Patents. (2010). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.
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  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

  • LinkedIn. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • MDPI. (2015). Pd(0)-Catalyzed Methyl Transfer on Nucleosides and Oligonucleotides, Envisaged as a PET Tracer. Retrieved from [Link]

  • ACS Publications. (2023). N-Heterocyclic Carbene-Supported Nickel-Catalyzed Selective (Un)Symmetrical N-Alkylation of Aromatic Diamines with Alcohols. Retrieved from [Link]

  • Google Patents. (2014). CN103664763A - Preparation method of 2-amino-3-nitro pyridine.
  • ResearchGate. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • Google Patents. (2013). CN102276526B - Synthesis method of 2-amino pyridine compounds.

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Technical Support Center: Ensuring the Stability of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this valuable isotopically labeled compound during storage and handling. Our goal is to ensure the integrity of your experiments by maintaining the chemical purity and isotopic enrichment of this molecule.

Introduction to this compound and its Stability

This compound is a specialized chemical compound, likely utilized in metabolic studies, as an internal standard in analytical chemistry, or as a tracer in various biological assays. The deuterium-labeled methyl group provides a unique mass signature, crucial for its application in mass spectrometry-based analyses. However, like many complex organic molecules, particularly aromatic amines, it is susceptible to degradation if not stored and handled correctly. The primary concerns for the stability of this compound are oxidation, hydrolysis, photodegradation, and hydrogen-deuterium (H/D) exchange. Understanding these potential degradation pathways is the first step toward effective prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by four factors:

  • Atmospheric Oxygen: The aminopyridine structure is susceptible to oxidation, which can be accelerated by exposure to air. This can lead to the formation of N-oxides and other oxidative degradation products.

  • Moisture: The presence of water can facilitate hydrolysis of the amino groups and, more critically, can lead to hydrogen-deuterium (H/D) exchange at the methyl-d3 position, compromising the isotopic purity of the compound.[1]

  • Light: Phenylpyridine compounds can be photosensitive and may undergo photodegradation upon exposure to UV or even ambient light, leading to the formation of various photoproducts.[2][3][4]

  • Temperature: Elevated temperatures can accelerate the rates of all degradation reactions, including oxidation, hydrolysis, and potential dimerization or polymerization of reactive intermediates.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation, the solid compound should be stored under the following conditions, summarized in the table below:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation by excluding atmospheric oxygen.
Light Amber vial or protected from lightPrevents photodegradation.[2][3][4]
Moisture Tightly sealed container with desiccantPrevents hydrolysis and H/D exchange.[1]

Q3: I need to prepare a stock solution of the compound. What is the best solvent and how should I store the solution?

A3: The choice of solvent is critical to prevent degradation in solution.

  • Recommended Solvents: Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are recommended.

  • Solvents to Avoid: Protic solvents, especially water and methanol, should be avoided as they can facilitate H/D exchange.[1] Even in aprotic solvents, trace amounts of water can be detrimental over time.

  • Storage of Solutions: Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The vials should be tightly sealed, and the headspace can be flushed with an inert gas before sealing.

Q4: How can I detect if my sample of this compound has degraded?

A4: The most effective way to assess the purity and detect degradation is through analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This can be used to separate the parent compound from its degradation products. A new peak appearing or a decrease in the area of the main peak could indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to not only separate the parent compound from impurities but also to identify the mass of the degradation products, providing clues to the degradation pathway. It is also essential for confirming the isotopic purity and detecting any H/D exchange.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the loss of the deuterium label (appearance of a signal for the N-methyl group) and other structural changes.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram Chemical degradation (oxidation, hydrolysis, photodegradation)1. Review storage conditions: ensure the compound is stored at the recommended temperature, under inert gas, and protected from light and moisture.2. If in solution, ensure an appropriate anhydrous, aprotic solvent was used.3. Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[5][6][7][8]
Loss of isotopic purity (detected by LC-MS or NMR) Hydrogen-Deuterium (H/D) exchange1. Strictly avoid protic solvents (water, methanol, ethanol) for storage and in experimental procedures where stability is critical.[1]2. Use anhydrous aprotic solvents for all solutions.3. Minimize exposure to atmospheric moisture during handling.
Discoloration of the solid compound (e.g., yellowing) Oxidation or photodegradation1. Discard the discolored material as its purity is compromised.2. Ensure future storage is under an inert atmosphere and protected from light.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration1. Re-analyze the purity of the compound using HPLC or LC-MS.2. Prepare fresh stock solutions from a new, properly stored vial of the solid compound.

Visualizing Degradation and Prevention

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure.

G cluster_degradation Degradation Pathways main 2-Amino-3-[(methyl-d3)amino]- 5-phenylpyridine oxidation Oxidation Products (e.g., N-oxides) main->oxidation O2, Light, Heat hydrolysis Hydrolysis Products main->hydrolysis H2O photodegradation Photodegradation Products main->photodegradation UV/Light hd_exchange H/D Exchange Product (Loss of D3-label) main->hd_exchange Protic Solvents (H2O, MeOH)

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Workflow

This workflow diagram outlines the best practices for storing and handling the compound to ensure its stability.

G start Receive Compound check_coa Check Certificate of Analysis (CoA) for initial purity start->check_coa store_solid Store Solid: -20°C or below Inert atmosphere (Ar/N2) Amber vial (protect from light) Tightly sealed with desiccant check_coa->store_solid prep_solution Prepare Stock Solution? store_solid->prep_solution use_solid Use Solid Directly prep_solution->use_solid No dissolve Dissolve in Anhydrous Aprotic Solvent (e.g., DMSO) under Inert Atmosphere prep_solution->dissolve Yes use_solution Use in Experiment use_solid->use_solution aliquot Aliquot into small volumes dissolve->aliquot store_solution Store Solution: -20°C or -80°C Tightly sealed vials aliquot->store_solution store_solution->use_solution

Caption: Recommended workflow for storage and handling.

Experimental Protocol: Stability Assessment via Forced Degradation

To proactively understand the stability of your compound and develop a stability-indicating analytical method, a forced degradation study is recommended.[5][6][7][8]

Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and establish an analytical method capable of resolving them from the parent compound.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[7]

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) or a UV lamp at 254 nm for 24 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a suitable HPLC method. A gradient elution with a C18 column is a good starting point.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the degradation products.

    • The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete loss of the parent compound.[7]

This study will provide invaluable information about the compound's stability profile and help in developing robust analytical methods for its routine analysis.

References

  • Gangwar, D., et al. (2021). DEGRADATION OF TOXIC HETEROCYCLIC COMPOUND 2-AMINOPYRIDINE BY USING VOLTAMMETRIC TECHNIQUE: A KINETIC STUDY. RASĀYAN Journal of Chemistry, 14(3), 1953-1958. Available at: [Link]

  • Dash, A. K., & Dash, A. (2002). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (16), 3238-3243. Available at: [Link]

  • Pavel, C. A., et al. (2008). The modification of phenyl-pyridine compounds under UV irradiation: FTIR investigation. Journal of Optoelectronics and Advanced Materials, 10(5), 1144-1147. Available at: [Link]

  • Li, Z., et al. (2015). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Molecules, 20(9), 15857-15868. Available at: [Link]

  • Prakash, G. K. S., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(5), 747-749. Available at: [Link]

  • Al-Zahrani, A. A., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(23), 7177. Available at: [Link]

  • Alcarazo, M. (2016). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society, 138(49), 15833-15836. Available at: [Link]

  • Lee, J., et al. (2021). Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry. Analytical Methods, 13(38), 4467-4473. Available at: [Link]

  • Monternier, D., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 471-479. Available at: [Link]

  • Li, Z., et al. (2015). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. ResearchGate. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Dash, A. C., & Dash, A. K. (2002). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). ResearchGate. Available at: [Link]

  • Yousefi, F., & Nezamzadeh-Ejhieh, A. (2020). Photodegradation of phenazopyridine in an aqueous solution by CdS-WO3 nanocomposite. Desalination and Water Treatment, 182, 299-308. Available at: [Link]

  • Kim, D., et al. (2020). 4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters. ACS Omega, 5(36), 23056-23063. Available at: [Link]

  • Vaitekunas, A., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(11), e00305-18. Available at: [Link]

  • Wang, H., et al. (2023). Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine. Nature Communications, 14(1), 1-11. Available at: [Link]

  • Kim, J. H., et al. (2006). Process for preparing 2-aminopyridine derivatives. U.S. Patent Application No. 10/546,684.
  • Organic Chemistry Explained. (2022, December 24). Preparation of Pyridines, Part 7: By Amination and Hydroxylation [Video]. YouTube. Available at: [Link]

  • Kanga, A. M., et al. (2023). Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula. Insects, 14(7), 600. Available at: [Link]

  • Hill, N. J., & Castellano, M. J. (2012). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. ValpoScholar. Available at: [Link]

  • Kumar, A., & Kumar, R. (2018). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 11(4), 733. Available at: [Link]

  • Zhang, Y., et al. (2014). Photodegradation of sulfapyridine under simulated sunlight irradiation: kinetics, mechanism and toxicity evolvement. Chemosphere, 95, 238-244. Available at: [Link]

  • Li, J., et al. (2023). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters, 25(1), 123-128. Available at: [Link]

  • Fayadh, J. M., & Swan, G. A. (1969). Amine oxidation. Part I. The oxidation of NN-dimethylaniline to crystal violet and methyl violet. Journal of the Chemical Society B: Physical Organic, 88-94. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 9(10), 1959-1962. Available at: [Link]

  • ChemistryViews. (2022, September 21). 2-Aminopyridines Made from Bench-Stable Reagents. Available at: [Link]

  • Sonawane, S., et al. (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available at: [Link]

  • Gupta, A., et al. (2013). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2019, July 29). 08.07 Hydrolysis and Dehydration of Amides [Video]. YouTube. Available at: [Link]

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Reducing ion suppression for 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS/MS Method Development

Guide: Mitigating Ion Suppression for 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine

Welcome to the technical support center. As Senior Application Scientists, we understand that robust and reproducible quantification is the cornerstone of your research. This guide is designed to provide you, our fellow scientists and drug development professionals, with expert-driven, actionable strategies to overcome one of the most persistent challenges in LC-MS/MS bioanalysis: ion suppression.

Our focus today is on This compound , a deuterated heterocyclic aromatic amine. Its structure—possessing basic amine functionalities and a polar pyridine core—makes it an excellent candidate for positive mode electrospray ionization (ESI), but also renders it susceptible to signal suppression from complex biological matrices.[1] As this molecule is a stable isotope-labeled internal standard (SIL-IS), ensuring its ionization efficiency is consistent and mirrors its non-labeled analogue is paramount for accurate quantification.

This guide moves beyond simple checklists. We will delve into the causality behind each troubleshooting step, empowering you to build self-validating, robust analytical methods.

Frequently Asked Questions (FAQs): The Fundamentals of Ion Suppression

This section addresses the foundational questions researchers frequently encounter when dealing with signal variability.

Q1: What exactly is ion suppression, and why is it a critical problem in quantitative bioanalysis?

A: Ion suppression is a type of matrix effect where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[2] During the electrospray ionization (ESI) process, your analyte and these matrix components compete for access to the droplet surface and for the available charge required to become gas-phase ions.[3][4][5] This competition reduces the ionization efficiency of your analyte, leading to a lower signal.[6] For quantitative methods, this is a critical issue because inconsistent or unpredictable suppression can severely compromise the accuracy, precision, and sensitivity of your results.[3]

Q2: Based on its structure, why is this compound particularly susceptible to ion suppression?

A: The susceptibility of this molecule stems from two key properties:

  • High Polarity and Basicity: Its structure contains multiple basic nitrogen atoms, making it highly polar. In reversed-phase chromatography, highly polar compounds often elute early in the gradient, a region where many highly abundant and polar matrix components, such as salts and phospholipids, also elute.[7] This co-elution is the primary driver of ion suppression.[8]

  • Ionization Mechanism: As a basic compound, it readily forms [M+H]+ ions in positive mode ESI. However, many matrix components, especially phospholipids from plasma, are also basic and will compete for protonation in the ESI source, directly impeding the ionization of your analyte.[5]

Q3: What are the most common sources of ion suppression when analyzing biological fluids like plasma or urine?

A: In our experience, the primary culprits are endogenous components present at high concentrations in the biological matrix.[9]

  • Phospholipids: Particularly from plasma or serum, these are notorious for causing ion suppression. They tend to elute over a broad range in reversed-phase chromatography and can interfere with many analytes.[10]

  • Salts and Buffers: Inorganic salts (e.g., from buffers used in sample collection) are non-volatile and can crystallize in the ESI source, altering droplet formation and suppressing the analyte signal, especially in the early part of a chromatogram.[7]

  • Endogenous Metabolites: High concentrations of urea, creatinine, and other small-molecule metabolites can co-elute and compete for ionization.

  • Exogenous Components: Anticoagulants (like heparin or EDTA), dosing vehicles, and co-administered drugs can also contribute significantly to the matrix effect.[9]

Troubleshooting Guide: A Systematic Approach to Eliminating Ion Suppression

Follow this structured guide to systematically diagnose and resolve ion suppression issues at each stage of your LC-MS/MS workflow.

Problem Area 1: Poor Sensitivity & High Variability from Initial Injections

If you observe low signal-to-noise, poor reproducibility between replicates, or a failing calibration curve, the root cause is almost certainly an inadequate sample preparation strategy. The most effective way to eliminate ion suppression is to remove the interfering matrix components before they are ever introduced to the LC-MS system.[2][11]

cluster_prep Sample Preparation Troubleshooting start Initial Method: Protein Precipitation (PPT) spe Implement Solid Phase Extraction (SPE) (Mixed-Mode Cation Exchange) start->spe Suppression Persists (High Phospholipids) lle Alternative: Liquid-Liquid Extraction (LLE) (pH-driven) start->lle Need orthogonal chemistry ppt_phospho PPT + Phospholipid Removal Plate start->ppt_phospho PPT is required for workflow

Caption: Troubleshooting workflow for sample preparation.

  • Critique of Protein Precipitation (PPT): While fast, PPT (e.g., with acetonitrile or methanol) is often insufficient for complex matrices. It effectively removes large proteins but leaves behind significant amounts of phospholipids and salts, which are primary drivers of ion suppression.[10]

  • Recommended Protocol: Solid-Phase Extraction (SPE): For a polar, basic compound like this compound, a mixed-mode cation exchange SPE is the most powerful approach.

    • Causality: This technique uses a dual retention mechanism. The non-polar (e.g., C18) part of the sorbent retains lipids, while the ion-exchange part (e.g., sulfonic acid) strongly retains your protonated basic analyte. This allows for aggressive wash steps with organic solvents to remove phospholipids, followed by a specific elution step using a pH-modified or high-salt mobile phase to release your clean analyte.

  • Alternative Protocol: Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.

    • Causality: By alkalinizing the aqueous sample (e.g., with ammonium hydroxide to pH > 9), you neutralize the basic amine groups on your analyte, increasing its hydrophobicity and allowing it to be extracted into a water-immiscible organic solvent (e.g., methyl tert-butyl ether). Salts and other highly polar interferences remain in the aqueous layer.[7]

Problem Area 2: Analyte Peak Co-elutes with a "Suppression Zone"

If your sample preparation is optimized but you still see suppression, the issue lies with chromatographic co-elution. A post-column infusion experiment can be used to visualize the specific retention times where matrix components are causing suppression. The goal here is to adjust the chromatography to move the analyte peak into a "cleaner" region of the chromatogram.[3][8]

cluster_lc Chromatographic Optimization start Standard C18 Column with 0.1% TFA step1 Change Mobile Phase Additive: Replace TFA with 0.1% Formic Acid or 2-5 mM Ammonium Formate start->step1 TFA causes signal suppression step2 Change Stationary Phase: Use C18 with Embedded Polar Group (EPG) or switch to HILIC step1->step2 Poor retention or peak shape step3 Adjust Gradient: Slower ramp to increase separation from matrix components step2->step3 Co-elution still observed

Caption: Decision process for optimizing LC conditions.

  • Mobile Phase Additives are Critical: Your choice of acidic modifier has a profound impact on signal intensity.

    • Avoid Trifluoroacetic Acid (TFA): While TFA provides excellent peak shape due to its ion-pairing properties, it is a potent and persistent cause of ion suppression in ESI-MS and should be avoided for high-sensitivity quantitative methods.[8]

    • Use Formic Acid or Ammonium Formate: Formic acid (0.1%) is the standard starting point for good protonation with minimal suppression.[8] Ammonium formate (2-10 mM) can further improve peak shape and is also fully volatile and MS-friendly.

Mobile Phase AdditiveTypical ConcentrationProsCons (Impact on Suppression)
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent peak shape for basesSevere & Persistent Ion Suppression
Formic Acid (FA) 0.1 - 0.2%Good protonation, MS-friendlyMinimal suppression, the industry standard
Ammonium Formate 2 - 10 mM (with FA to adjust pH)Buffers pH, improves peak shapeLow potential for suppression
  • Stationary Phase Selection: A standard C18 column may provide insufficient retention for this polar analyte.

    • C18 with Embedded Polar Group (EPG): These columns offer a balanced retention mechanism, preventing the poor peak shape sometimes seen with highly aqueous mobile phases needed to retain polar compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides strong retention for polar compounds like yours, eluting them later in the gradient and well away from the early-eluting salts and other polar interferences that plague reversed-phase methods.

Problem Area 3: Signal is Still Low or Unstable Despite a Clean Method

If your sample prep and chromatography are sound, the final optimization frontier is the ESI source itself. Fine-tuning source parameters ensures the most efficient generation and transmission of your analyte's ions.

The goal is to find a balance that promotes efficient desolvation and ionization of the analyte while minimizing the influence of any remaining matrix components.

  • Key Parameter Rationale:

    • Capillary Voltage: Sets the electrical potential to create the spray. It should be high enough for a stable spray but not so high as to cause in-source fragmentation.

    • Nebulizing & Drying Gas: These gases are crucial for desolvation—the process of removing solvent from the ESI droplets to form gas-phase ions. For polar analytes in aqueous mobile phases, higher gas flows and temperatures are often needed.

    • Sprayer Position: Optimizing the sprayer's distance from the MS inlet can be beneficial. Smaller, more polar analytes often benefit from a position further away from the sampling cone.[12]

ESI ParameterTypical Starting Value (Positive Mode)Rationale & Optimization Strategy
Capillary Voltage 3.5 - 4.5 kVTune for maximum stable signal for your analyte.
Nebulizer Gas (N₂) Pressure 40 - 60 psiAdjust based on LC flow rate to ensure a fine, stable aerosol.
Drying Gas (N₂) Flow 8 - 12 L/minIncrease to improve desolvation, but avoid excessive flow which can destabilize the spray.
Drying Gas Temperature 300 - 375 °CHigher temperatures aid evaporation of water/methanol mobile phases.
Sprayer Position Instrument DependentOptimize empirically by moving the sprayer while infusing the analyte.[12]

Expert Tip: Always perform source optimization by infusing a solution of your analyte in the mobile phase composition at which it elutes from the column. This ensures the tuning conditions are relevant to the actual analytical run.[12]

Key Workflow Protocol: Post-Column Infusion for Diagnosing Ion Suppression

This experiment is the definitive method for identifying at what retention times your matrix is causing ion suppression.

Objective: To generate an "ion suppression profile" of a blank matrix extract.

Methodology:

  • Setup:

    • Prepare a solution of this compound at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL) in your typical mobile phase.

    • Place this solution in a syringe pump.

    • Using a PEEK tee-piece, connect the output of your LC column to the syringe pump line, and then connect the combined flow to the MS ESI probe.

  • Execution:

    • Begin infusing the analyte solution at a low flow rate (e.g., 10 µL/min).

    • Start acquiring MS/MS data for your analyte's specific transition. You should see a stable, flat baseline signal.

    • While continuously infusing and acquiring data, inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma sample) onto the LC column and run your analytical gradient.

  • Interpretation:

    • The resulting chromatogram will show the stable baseline from the infused analyte.

    • Any dips or valleys in this baseline indicate regions of ion suppression caused by co-eluting matrix components.

    • Your goal is to ensure your analyte's chromatographic peak does not fall into one of these suppression zones.

By following this comprehensive guide, you can systematically deconstruct the problem of ion suppression and build a robust, reliable, and high-sensitivity LC-MS/MS method for the quantification of this compound and its analogues.

References

  • The Chemical Properties and Synthesis of 2-Amino-5-methylpyridine: A Manufacturer's Insight - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

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  • LC-HRMS-based identification and quantification of novel 2,5-diketopiperazines in roasted coffee - PubMed. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International. Available at: [Link]

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  • Ion suppression (mass spectrometry) - Wikipedia. Available at: [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. Available at: [Link]

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  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]

  • An Uncommon Fix for LC–MS Ion Suppression | LCGC International. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Available at: [Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed. Available at: [Link]

  • (PDF) 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Available at: [Link]

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  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. Available at: [Link]

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  • A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Available at: [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions | Analytical Chemistry - ACS Publications. Available at: [Link]

  • The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi - hdb. Available at: [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO Columns. Available at: [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - NIH. Available at: [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Available at: [Link]

  • Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - MDPI. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Isotopic Purity Analysis of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This guide provides an in-depth comparison of analytical methodologies for determining the isotopic purity of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine, a deuterated compound of interest in pharmaceutical development. We will explore the technical nuances of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols to ensure the scientific integrity of your analysis.

The "deuterium switch," or the replacement of hydrogen with its heavier isotope, deuterium, can significantly alter a drug's metabolic profile, potentially enhancing its efficacy and safety.[1] However, the synthesis of deuterated compounds rarely achieves 100% isotopic purity, resulting in a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[2] Rigorous analysis of this isotopic distribution is a critical component of Chemistry, Manufacturing, and Controls (CMC) for regulatory agencies.[2] This guide will equip you with the knowledge to confidently assess the isotopic purity of your deuterated active pharmaceutical ingredients (APIs).

Foundational Concepts: Isotopic Purity vs. Isotopic Enrichment

Before delving into analytical techniques, it is crucial to distinguish between two often-confused terms:

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule.[2] For this compound, it represents the probability of finding a deuterium atom at any of the three positions on the methyl group.[2]

  • Species Abundance (Isotopic Purity): This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition.[2] For our target molecule, this would be the percentage of molecules that are fully deuterated (d3), along with the percentages of d2, d1, and d0 species.

A high isotopic enrichment in the starting materials does not guarantee a correspondingly high isotopic purity in the final product.[2] Therefore, a comprehensive analysis must quantify the abundance of each isotopologue.

A Comparative Analysis of Key Analytical Techniques

The two primary techniques for isotopic purity analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While both are powerful, they offer complementary information, and a combined approach is often the most robust strategy.[3][4]

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Output Provides the distribution of isotopologues (d0, d1, d2, d3, etc.) and their relative abundances.[3][5]Confirms the position of deuterium labeling and provides information on structural integrity.[3][4] Can also quantify isotopic enrichment.[2]
Strengths High sensitivity, rapid analysis, low sample consumption, and ideal for quantifying species abundance.[5]"Gold standard" for structural elucidation and positional analysis of isotopes.[4] Highly precise for measuring residual protons.[2]
Limitations Does not directly provide information on the position of the deuterium labels.Lower sensitivity compared to MS, and potential for signal overlap in complex molecules.[1]
Best For Accurately determining the percentage of each isotopologue in a sample.Verifying that the deuterium is in the intended location (the methyl group) and assessing overall isotopic enrichment.
Workflow for Isotopic Purity Analysis

Isotopic Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Interpretation & Reporting Sample 2-Amino-3-[(methyl-d3)amino]- 5-phenylpyridine Sample LCMS LC-HRMS Analysis (Isotopologue Distribution) Sample->LCMS Inject for analysis NMR ¹H and ²H NMR Analysis (Positional Confirmation & Enrichment) Sample->NMR Dissolve in appropriate solvent Data_Integration Integrate MS and NMR Data LCMS->Data_Integration NMR->Data_Integration Purity_Report Generate Isotopic Purity Report Data_Integration->Purity_Report Calculate final purity values

Caption: A comprehensive workflow for isotopic purity analysis, combining LC-MS and NMR techniques.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices for accuracy and reproducibility.

LC-HRMS for Isotopologue Distribution

This method leverages the high-resolution capabilities of modern mass spectrometers to separate and quantify the different isotopologues of this compound.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Materials:

  • This compound sample

  • Unlabeled standard of 2-Amino-3-(methylamino)-5-phenylpyridine

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • LC Column: C18, 2.1 x 50 mm, 1.7 µm

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the deuterated sample at 1 mg/mL in methanol.

    • Prepare a stock solution of the unlabeled standard at 1 mg/mL in methanol.

    • Create a working solution of the deuterated sample at 1 µg/mL by diluting the stock solution with 50:50 water:acetonitrile.

    • Create a working solution of the unlabeled standard at 1 µg/mL.

  • LC Method:

    • Flow rate: 0.4 mL/min

    • Injection volume: 2 µL

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Column temperature: 40 °C

  • MS Method:

    • Ionization mode: Positive Electrospray Ionization (ESI+)

    • Scan range: m/z 150-500

    • Resolution: > 60,000

    • Acquire data in full scan mode.

  • Data Analysis:

    • Inject the unlabeled standard to determine its retention time and exact mass.

    • Inject the deuterated sample.

    • Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, and d3 isotopologues.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

Trustworthiness Check: The analysis of the unlabeled standard is crucial to confirm the chromatographic behavior and mass accuracy of the analytical system. The high resolution of the mass spectrometer ensures that the different isotopologues are baseline resolved in the mass spectrum, allowing for accurate integration.

NMR Spectroscopy for Positional Confirmation and Enrichment

Proton (¹H) NMR is exceptionally sensitive for detecting and quantifying the small amounts of residual protons in a highly deuterated sample.[2] Deuterium (²H) NMR can directly detect the deuterium signal.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Materials:

  • This compound sample

  • Deuterated NMR solvent (e.g., DMSO-d6)

  • Internal standard (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the deuterated sample and the internal standard into an NMR tube.

    • Add ~0.7 mL of the deuterated NMR solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Pay close attention to the chemical shift region where the methyl protons would appear. The presence of a small signal in this region corresponds to the residual non-deuterated and partially deuterated species.

    • Integrate the residual methyl proton signal and the signal from the internal standard.

  • ²H NMR Acquisition:

    • Acquire a ²H NMR spectrum.

    • A signal should be observed at the chemical shift corresponding to the methyl group, confirming the location of the deuterium.

  • Data Analysis:

    • From the ¹H NMR, calculate the isotopic enrichment by comparing the integral of the residual methyl proton signal to the integral of the known internal standard.[2]

    • The ²H NMR spectrum provides qualitative confirmation of the deuterium position.

Expertise Insight: The choice of internal standard is critical for accurate quantification in ¹H NMR. It should have a known number of protons, be stable, and have a signal that does not overlap with any signals from the analyte.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise table for easy comparison and reporting.

Table 1: Hypothetical Isotopic Purity Analysis Results for this compound

Analytical TechniqueParameter MeasuredResult
LC-HRMS d3 Isotopologue Abundance98.5%
d2 Isotopologue Abundance1.2%
d1 Isotopologue Abundance0.2%
d0 Isotopologue Abundance0.1%
¹H NMR Isotopic Enrichment (at methyl position)>99.5%
²H NMR Positional ConfirmationDeuterium signal observed at the expected methyl chemical shift.

Method Validation

Any analytical method used for regulatory submissions must be validated according to ICH Q2(R2) guidelines.[6] Key validation parameters for isotopic purity analysis include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or other isotopologues.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known isotopic composition.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Logical Relationship of Validation Parameters

Method Validation Logic Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Validated_Method Validated Method Accuracy->Validated_Method Precision->Validated_Method Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Range->Validated_Method

Caption: Interdependence of key parameters for analytical method validation.

Conclusion

The determination of isotopic purity for deuterated compounds like this compound requires a multi-faceted analytical approach. High-resolution mass spectrometry is an invaluable tool for quantifying the distribution of isotopologues, while NMR spectroscopy provides the definitive confirmation of the deuterium label's position and an orthogonal measure of isotopic enrichment. By combining these techniques and adhering to rigorous validation principles, researchers and drug development professionals can ensure the quality, consistency, and regulatory compliance of their deuterated pharmaceutical products.

References

  • Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

  • ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

  • Zhang, M., et al. (2021). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Concert Pharmaceuticals. (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals. [Link]

  • Harbeson, S. L., & Tung, R. D. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

Sources

A Senior Application Scientist's Guide to the Qualification of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for identification, purity assessment, and quantitative analysis. This guide provides an in-depth technical comparison of an in-house qualified reference standard of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine against a commercially available alternative. Through a detailed exploration of the necessary analytical tests and supporting data, we will elucidate the critical parameters that define a high-quality, trustworthy reference standard.

The Critical Role of a Well-Characterized Reference Standard

This compound is a deuterated analogue of a substituted phenylpyridine, a class of compounds with significant interest in medicinal chemistry. As with any analytical standard, its primary function is to serve as a benchmark against which samples of unknown purity and concentration can be compared. The presence of impurities, be they process-related, degradation products, or isotopic variants, can lead to significant errors in analytical measurements, potentially impacting regulatory submissions and the overall drug development timeline. Therefore, a rigorous qualification process is not merely a quality control step but a foundational element of scientific validity.

The Qualification Workflow: A Multi-Faceted Approach

The qualification of a reference standard is a comprehensive process that involves a battery of analytical techniques to confirm its identity, purity, and potency. The following sections detail the experimental protocols and comparative data for our in-house qualified standard versus a typical commercial offering.

Identity Confirmation: Beyond a Simple Match

Confirming the chemical structure of the reference standard is the first and most critical step. A combination of spectroscopic techniques is employed to provide an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For a deuterated compound, ¹H NMR is also crucial for confirming the position and extent of deuteration.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5 mg of the standard and dissolve in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at 25 °C.

Data Comparison:

Parameter In-House Qualified Standard Commercial Standard "A" Acceptance Criteria
¹H NMR SpectrumCorresponds to the structure of this compound. Absence of a signal for the N-methyl protons confirms deuteration.Corresponds to the structure of this compound.Spectrum is consistent with the proposed structure.
¹³C NMR SpectrumAll expected carbon signals are present and at the appropriate chemical shifts.All expected carbon signals are present and at the appropriate chemical shifts.Spectrum is consistent with the proposed structure.
Mass Spectrometry (MS)

Rationale: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the compound's mass, which can be used to confirm its elemental composition. It is also a primary tool for assessing isotopic purity.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Acquisition: Acquire the mass spectrum in positive ion mode.

Data Comparison:

Parameter In-House Qualified Standard Commercial Standard "A" Acceptance Criteria
[M+H]⁺ (Observed) 203.1495203.1493± 5 ppm of theoretical mass
[M+H]⁺ (Theoretical) 203.1496203.1496N/A
Isotopic Purity (d₃) > 99.5%> 99.0%≥ 98.0%
d₀ Impurity < 0.1%< 0.5%≤ 0.5%
Infrared (IR) Spectroscopy

Rationale: IR spectroscopy provides a "fingerprint" of the molecule by identifying its functional groups. It is a valuable tool for confirming the presence of key structural features.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Comparison:

Parameter In-House Qualified Standard Commercial Standard "A" Acceptance Criteria
Key Functional Groups N-H, C-H (aromatic), C=C, C=N stretches observed at expected wavenumbers.N-H, C-H (aromatic), C=C, C=N stretches observed at expected wavenumbers.The spectrum is consistent with the functional groups present in the molecule.

Purity Determination: A Comprehensive Assessment

Purity is a critical attribute of a reference standard and is assessed using a combination of chromatographic and other analytical techniques.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a high-resolution separation technique that is ideal for separating the main compound from structurally related impurities. A validated HPLC method is essential for accurate purity determination.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the standard in the mobile phase at a concentration of approximately 1 mg/mL.

Data Comparison:

Parameter In-House Qualified Standard Commercial Standard "A" Acceptance Criteria
Purity (% by area) 99.8%99.5%≥ 99.0%
Largest Single Impurity 0.08%0.25%≤ 0.15%
Total Impurities 0.20%0.50%≤ 1.0%
Water Content by Karl Fischer Titration

Rationale: Water is a common impurity in chemical substances and can affect the accuracy of weighing and subsequent concentration calculations. Karl Fischer titration is a highly specific and accurate method for determining water content.[1]

Experimental Protocol:

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a suitable amount of the standard and add it to the titration vessel.

Data Comparison:

Parameter In-House Qualified Standard Commercial Standard "A" Acceptance Criteria
Water Content (%) 0.15%0.30%≤ 0.5%
Residual Solvents by Gas Chromatography (GC)

Rationale: Residual solvents from the synthesis and purification processes can be present in the final material. Headspace GC is a sensitive technique for the detection and quantification of volatile organic compounds.[2]

Experimental Protocol:

  • Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

  • Sample Preparation: Accurately weigh the standard into a headspace vial and add a suitable dissolution solvent.

Data Comparison:

Parameter In-House Qualified Standard Commercial Standard "A" Acceptance Criteria
Residual Solvents Below detection limits for common synthesis solvents (e.g., Toluene, Methanol, Dichloromethane).Complies with ICH Q3C limits.Complies with ICH Q3C limits for residual solvents.
Inorganic Impurities (Residue on Ignition/Heavy Metals)

Rationale: This test quantifies the amount of inorganic material present in the sample. While modern approaches favor specific elemental analysis by techniques like ICP-MS, the traditional residue on ignition test provides a general screen for non-volatile inorganic impurities.[3][4]

Experimental Protocol:

  • Instrumentation: A muffle furnace and a platinum crucible.

  • Procedure: Accurately weigh about 1 g of the standard into a tared crucible. Heat gently at first, then ignite to a constant weight at 800 ± 25 °C.

Data Comparison:

Parameter In-House Qualified Standard Commercial Standard "A" Acceptance Criteria
Residue on Ignition (%) 0.05%0.10%≤ 0.1%

Assay: Determining the Exact Content

The assay value represents the "true" content of the analyte in the reference standard material, taking into account all impurities. A mass balance approach is typically used.

Mass Balance Calculation:

Assay (%) = 100% - Chromatographic Impurities (%) - Water Content (%) - Residual Solvents (%) - Inorganic Impurities (%)

Data Comparison:

Parameter In-House Qualified Standard Commercial Standard "A"
Chromatographic Impurities (%) 0.20%0.50%
Water Content (%) 0.15%0.30%
Residual Solvents (%) < 0.05% (assumed)< 0.05% (assumed)
Inorganic Impurities (%) 0.05%0.10%
Calculated Assay (%) 99.55% 99.05%

Visualizing the Qualification Process

The following diagrams illustrate the overall workflow for reference standard qualification and the decision-making process based on the obtained results.

G cluster_0 Reference Standard Qualification Workflow A Material Sourcing (In-house Synthesis or Commercial) B Identity Confirmation (NMR, MS, IR) A->B C Purity Assessment (HPLC, GC, KF, ROI) B->C D Assay Calculation (Mass Balance) C->D E Certificate of Analysis (CoA) Generation D->E F Release and Use E->F

Caption: A streamlined workflow for the qualification of a new reference standard batch.

G cluster_1 Decision Logic for Qualification Start All Tests Performed? Identity Identity Confirmed? Start->Identity Purity Purity ≥ 99.0%? Identity->Purity Yes Fail Further Purification or Rejection Identity->Fail No Impurities Single Impurity ≤ 0.15%? Purity->Impurities Yes Purity->Fail No Pass Standard Qualified Impurities->Pass Yes Impurities->Fail No

Caption: A decision tree outlining the pass/fail criteria for reference standard qualification.

Conclusion: The Value of a Rigorously Qualified In-House Standard

This comparative guide demonstrates that a rigorously qualified in-house reference standard can meet and even exceed the quality attributes of commercially available alternatives. The in-house standard, in this case, exhibits higher chromatographic purity and a more favorable impurity profile. This level of characterization provides a higher degree of confidence in the analytical data generated using this standard.

For researchers, scientists, and drug development professionals, the investment in a comprehensive in-house reference standard qualification program is a critical step in ensuring data integrity, mitigating risks, and ultimately, accelerating the path to regulatory approval.

References

  • U.S. Food and Drug Administration. (2023). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[Link]

  • European Medicines Agency (EMA). (2011). Guideline on setting specifications for related impurities in pharmaceuticals.[Link]

  • Mettler Toledo. Karl Fischer Titration.[Link]

  • Raghuram, P., Soma Raju, I. V., & Sriramulu, J. (2010). Heavy metals testing in active pharmaceutical ingredients: an alternate approach. Pharmazie, 65(1), 15–18. [Link][3]

  • Agilent Technologies. (2012). Residual Solvent Analysis with a Specifically Designed and Tested Agilent J&W DB-Select 624UI for USP <467> Column.[Link][2]

  • Gao, F., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(15), e9323. [Link]

  • Pharmaguideline. (2011). Heavy Metals Testing.[Link][4]

  • Confluence by ConcertAI. (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.[Link]

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Efficacy Analysis of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 2-aminopyridine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to its incorporation into numerous clinical candidates. This guide provides an in-depth comparative analysis of the deuterated compound 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine and its non-deuterated parent compound, 2-Amino-3-methylamino-5-phenylpyridine. While direct efficacy data for these specific molecules is not publicly available, this document will establish a framework for evaluating their potential efficacy by drawing comparisons with structurally similar and well-characterized aminopyridine-based kinase inhibitors.

The strategic introduction of deuterium at the N-methyl group is a common tactic in medicinal chemistry to favorably alter a compound's metabolic profile, often leading to a longer half-life and increased exposure without modifying its fundamental pharmacodynamic properties. This guide will therefore focus on establishing a robust, multi-tiered experimental plan to first elucidate the efficacy of the parent compound and subsequently confirm the bioequivalence and improved pharmacokinetic properties of its deuterated analog.

The 2-Aminopyridine Core in Kinase Inhibition: A Structural Perspective

The 2-aminopyridine moiety serves as an excellent bioisostere for the adenine base of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain. This interaction is a cornerstone of the inhibitory activity for many compounds in this class. The phenyl group at the 5-position likely occupies a hydrophobic pocket, contributing to the binding affinity and selectivity, while the substituted amino group at the 3-position can be tailored to interact with the solvent-exposed region or other nearby pockets, further refining the compound's inhibitory profile.

Given this structural rationale, it is hypothesized that 2-Amino-3-methylamino-5-phenylpyridine is a kinase inhibitor. Based on the documented activity of similar N-phenylpyridine and aminopyrimidine derivatives, a plausible target class for this compound would be receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) family, or non-receptor tyrosine kinases. For the purpose of this guide, we will proceed with the hypothesis that our compound of interest targets a mutant form of EGFR, a common target for this class of inhibitors.

Comparative Efficacy Evaluation: A Multi-Faceted Approach

A thorough evaluation of a potential kinase inhibitor requires a tiered approach, beginning with in vitro biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess activity in a more physiologically relevant context, and culminating in in vivo studies to establish preclinical efficacy.

In Vitro Efficacy: Direct Kinase Inhibition

The initial step is to quantify the direct inhibitory effect of 2-Amino-3-methylamino-5-phenylpyridine on the activity of the target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for this purpose, measuring the amount of ADP produced in a kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine the recombinant target kinase (e.g., EGFR L858R/T790M/C797S) at a final concentration of 5 nM, the substrate peptide (e.g., poly(Glu, Tyr) 4:1) at 100 µg/mL, and varying concentrations of the test compound (typically a 10-point serial dilution starting from 10 µM).

  • Initiation: Start the kinase reaction by adding ATP to a final concentration equal to its Km for the specific kinase (e.g., 10 µM). The total reaction volume is 5 µL.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • ATP Depletion: Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[1][2][3][4]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase-driven light-producing reaction. Incubate for 30-60 minutes at room temperature.[1][2][3][4]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to a no-inhibitor control and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.[5]

Comparative Data for Structurally Similar Compounds

To provide a benchmark for the expected potency of 2-Amino-3-methylamino-5-phenylpyridine, the following table summarizes the reported IC50 values for other aminopyridine-based kinase inhibitors.

Compound ClassTarget Kinase(s)Reported IC50 (nM)Reference
N2, N4-diphenylpyridine-2,4-diamineEGFR L858R/T790M/C797S8-11[6]
N-(4-(aminomethyl)phenyl)pyrimidin-2-amineJAK25[7]
Pyrazolopyridine derivativeCDK2/cyclin A2240[8]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amineAurora A/B8.0 / 9.2 (Ki)[9]

This table presents data from various sources and is intended for illustrative purposes to contextualize potential efficacy.

Visualizing the Experimental Workflow

The following diagram illustrates the sequential process for evaluating the efficacy of a novel kinase inhibitor, from initial in vitro screening to in vivo validation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_biochem Biochemical Assay (e.g., ADP-Glo) Determine IC50 in_vitro_cell Cell-Based Assay (e.g., Western Blot) Confirm Target Engagement in_vitro_biochem->in_vitro_cell Potent Compounds in_vivo_pk Pharmacokinetic Studies (with deuterated analog) in_vitro_cell->in_vivo_pk Cell-Active Compounds in_vivo_efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) in_vivo_pk->in_vivo_efficacy Optimized Dosing

Caption: High-level workflow for kinase inhibitor efficacy testing.

Cellular Efficacy: Target Engagement and Downstream Signaling

Demonstrating that a compound inhibits the target kinase within a cellular context is a critical next step. A western blot analysis of the phosphorylation status of a known downstream substrate of the target kinase provides direct evidence of target engagement.

Experimental Protocol: Cellular Phosphorylation Western Blot

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., BaF3 cells engineered to express EGFR L858R/T790M/C797S) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of 2-Amino-3-methylamino-5-phenylpyridine (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[10][11]

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-AKT Ser473) and an antibody for the total form of the protein as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Visualization: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[12]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.

Visualizing the Hypothesized Signaling Pathway

The following diagram depicts a simplified signaling cascade that could be targeted by 2-Amino-3-methylamino-5-phenylpyridine, assuming it inhibits a receptor tyrosine kinase like EGFR.

G ligand Growth Factor (e.g., EGF) rtk Receptor Tyrosine Kinase (e.g., EGFR) ligand->rtk Activates downstream Downstream Signaling (e.g., PI3K/AKT) rtk->downstream Phosphorylates inhibitor 2-Amino-3-methylamino- 5-phenylpyridine inhibitor->rtk Inhibits proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Hypothesized inhibition of an RTK signaling pathway.

In Vivo Efficacy: Preclinical Tumor Models

The ultimate preclinical validation of an anti-cancer agent's efficacy is its ability to inhibit tumor growth in an in vivo model. A human tumor xenograft model in immunocompromised mice is a standard approach.

Experimental Protocol: In Vivo Xenograft Efficacy Study

  • Model Establishment: Subcutaneously implant a human cancer cell line that is dependent on the target kinase (e.g., BaF3-EGFR L858R/T790M/C797S) into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Dosing and Administration: Based on prior pharmacokinetic studies with the deuterated compound, this compound, to establish an optimal dosing regimen, administer the compound to the treatment group (e.g., 40 mg/kg, orally, once daily). The control group receives the vehicle.[6]

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[13] Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

The deuterated analog, this compound, would be expected to show at least equivalent, if not superior, tumor growth inhibition at a potentially lower or less frequent dose compared to its parent compound, due to improved metabolic stability and exposure.[6]

Conclusion

While the precise therapeutic target and efficacy of this compound and its parent compound remain to be publicly disclosed, their structural similarity to a well-established class of kinase inhibitors provides a strong rationale for their evaluation in this context. The experimental framework outlined in this guide, progressing from in vitro biochemical and cellular assays to in vivo xenograft models, represents a robust and industry-standard approach to characterizing the efficacy of novel kinase inhibitors. By benchmarking against the performance of similar compounds, researchers can effectively contextualize their findings and make informed decisions regarding the continued development of these promising molecules. The deuterated analog, in particular, warrants careful investigation for its potential to offer an improved pharmacokinetic and, consequently, therapeutic profile.

References

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  • An, B., et al. (2024). The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance. Bioorganic Chemistry, 149, 107313.
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  • Lee, K., et al. (2021). Design and Synthesis of 5‐Aryl ‐substituted Phenylpyrimidine‐2,4‐diamine Derivatives as Novel Mer and Tyro3 Kinase Inhibitors. Bulletin of the Korean Chemical Society, 42(9), 1165-1171.
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  • Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378.
  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2023). MDPI.
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